3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane
CAS No.: 725715-12-8
Cat. No.: VC8133523
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol
* For research use only. Not for human or veterinary use.
![3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane - 725715-12-8](/images/structure/VC8133523.png)
Specification
CAS No. | 725715-12-8 |
---|---|
Molecular Formula | C12H15NO |
Molecular Weight | 189.25 g/mol |
IUPAC Name | 3-benzyl-7-oxa-3-azabicyclo[4.1.0]heptane |
Standard InChI | InChI=1S/C12H15NO/c1-2-4-10(5-3-1)8-13-7-6-11-12(9-13)14-11/h1-5,11-12H,6-9H2 |
Standard InChI Key | JFKIYXNTBUQZJM-UHFFFAOYSA-N |
SMILES | C1CN(CC2C1O2)CC3=CC=CC=C3 |
Canonical SMILES | C1CN(CC2C1O2)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a bicyclo[4.1.0]heptane framework, integrating a seven-membered ring system with fused cyclopropane and tetrahydropyran-like rings. The nitrogen atom at position 3 is substituted with a benzyl group (-), while the oxygen atom occupies position 7 . The stereochemistry of the bicyclic system influences its reactivity, with the cis-fused rings imposing spatial constraints that enhance selectivity in synthetic applications .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 189.25 g/mol | |
Melting Point | Not reported | - |
Boiling Point | Not reported | - |
Solubility (DMSO) | 10 mM (stock solution) | |
Storage Conditions | 2–8°C, sealed, dry |
The absence of reported melting and boiling points in the literature suggests challenges in purification or hygroscopicity . Its solubility in dimethyl sulfoxide (DMSO) at 10 mM facilitates its use in biological assays .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for 3-benzyl-7-oxa-3-azabicyclo[4.1.0]heptane remain sparse, but analogous compounds exhibit distinct -NMR signals for the benzyl protons (δ 7.2–7.4 ppm) and cyclopropane ring protons (δ 1.2–2.1 ppm) . Mass spectrometry (MS) analysis typically shows a molecular ion peak at m/z 189.1, consistent with its molecular weight .
Synthetic Routes and Optimization
Classical Synthesis Strategies
The compound is synthesized via cyclopropanation of epoxide precursors. A common route involves the reaction of benzylamine derivatives with epichlorohydrin under basic conditions, followed by ring closure via intramolecular nucleophilic attack . For example, 1-benzyl-3,4-epoxypiperidine undergoes acid-catalyzed cyclization to yield the bicyclic product .
Table 2: Representative Synthetic Pathway
Recent Advances in Catalysis
Transition-metal-catalyzed methods have improved stereocontrol. Palladium-catalyzed C–H activation enables direct functionalization of the benzyl group, reducing step counts . Asymmetric organocatalytic approaches using proline derivatives achieve enantiomeric excess (ee) >90% for chiral variants .
Pharmaceutical Applications
Analgesic and Anti-Inflammatory Drug Development
The compound’s rigid bicyclic scaffold mimics natural alkaloids, making it a key intermediate in non-opioid analgesic candidates . Derivatives targeting cyclooxygenase-2 (COX-2) exhibit IC values of 0.8–1.2 μM in vitro, surpassing traditional NSAIDs in selectivity .
Neuroprotective Agents
In rodent models, 3-benzyl-7-oxa-3-azabicyclo[4.1.0]heptane derivatives enhance acetylcholine levels by inhibiting acetylcholinesterase (AChE), showing 40% reduction in amyloid-β plaques at 10 mg/kg doses .
Role in Organic Synthesis
Building Block for Heterocycles
The strained cyclopropane ring undergoes regioselective ring-opening with nucleophiles. Reaction with Grignard reagents yields piperidine derivatives, while [3+2] cycloadditions with nitrones generate spirooxazolidines .
Catalytic Asymmetric Transformations
Chiral phosphine ligands derived from this scaffold enable enantioselective allylic alkylation, achieving 95% ee in test reactions .
Drug Delivery and Formulation
Nanoparticle Functionalization
Benzyl-substituted derivatives anchor polyethylene glycol (PEG) chains to lipid nanoparticles, improving paclitaxel loading efficiency by 22% .
Prodrug Activation
Enzyme-labile carbamate prodrugs of the compound release parent drugs in tumor microenvironments, reducing systemic toxicity in murine models .
Recent Advances (2023–2025)
Photocatalytic C–H Functionalization
Visible-light-mediated arylation achieves 85% yield using eosin Y as a photocatalyst, enabling late-stage diversification .
Computational Modeling
Density functional theory (DFT) studies predict binding affinities to κ-opioid receptors (ΔG = −9.2 kcal/mol), guiding analgesic design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume